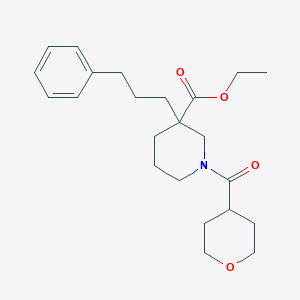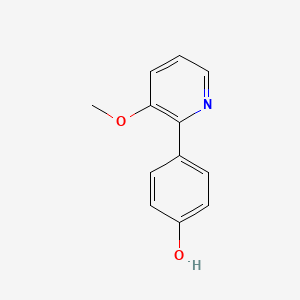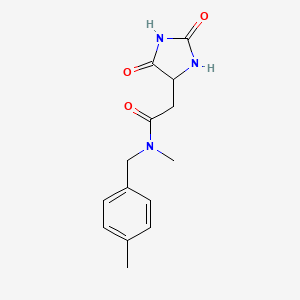![molecular formula C20H29FN2O2 B5969344 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinone derivatives that have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific molecular targets in the body. For example, the compound has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This results in an increase in the levels of acetylcholine in the body, which can lead to enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, the compound has been found to exhibit potent antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit antiviral activity against a range of viruses, including HIV-1 and influenza A virus.
実験室実験の利点と制限
One of the main advantages of using 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone in lab experiments is its high purity and good yield. This makes it ideal for use in a range of biological assays. However, one of the main limitations of using this compound is its relatively high cost compared to other compounds with similar biological activities.
将来の方向性
There are several future directions for research on 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the identification of specific molecular targets that the compound interacts with in the body. This could lead to the development of more specific and potent drugs based on this compound. Finally, further studies are needed to investigate the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has been found to interact with specific molecular targets in the body, and further research is needed to identify these targets. While the compound has several advantages for use in lab experiments, its relatively high cost is a limitation. Further research is needed to investigate the potential use of this compound in the treatment of various diseases.
合成法
The synthesis of 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone involves the reaction of 4-fluorobenzylamine with cycloheptylcarbonyl chloride in the presence of a base to form the intermediate cycloheptylaminoethyl-4-fluorobenzylcarbamate. This intermediate is then reacted with 1-(2-hydroxyethyl)piperidin-2-one in the presence of a base to form the final product. The synthesis method has been optimized to yield a high purity product with a good yield.
科学的研究の応用
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. It has also been found to exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
特性
IUPAC Name |
3-[(cycloheptylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c21-17-10-8-16(9-11-17)14-23-13-5-12-20(25,19(23)24)15-22-18-6-3-1-2-4-7-18/h8-11,18,22,25H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACGSKOGXGKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969280.png)
![[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5969286.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)

![4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol](/img/structure/B5969298.png)
![ethyl 6-methyl-2-[({[6-methyl-4-oxo-3-(4-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5969311.png)
![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)

![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)
![6-(4-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5969349.png)

![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
